2-iodo-1-methyl-5-phenyl-1H-imidazole
Description
2-Iodo-1-methyl-5-phenyl-1H-imidazole (C₁₀H₉IN₂) is a halogenated imidazole derivative characterized by an iodine atom at position 2, a methyl group at position 1, and a phenyl substituent at position 5 of the imidazole ring. This compound’s molecular weight is 284.100 g/mol, with a monoisotopic mass of 283.981046 .
Properties
Molecular Formula |
C10H9IN2 |
|---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
2-iodo-1-methyl-5-phenylimidazole |
InChI |
InChI=1S/C10H9IN2/c1-13-9(7-12-10(13)11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
GUUSMEFNKYPXBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1I)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
(a) 5-Iodo-1-methyl-2-phenyl-1H-imidazole
- Structure : Positional isomer with iodine at position 5 and phenyl at position 2.
- Molecular Weight : Identical to the target compound (284.100 g/mol) .
- Key Differences: Substituent positions alter electronic distribution and steric interactions.
(b) 1-Methyl-2-(4-fluorophenyl)-5-nitro-1H-imidazole
- Structure : Contains a nitro group (electron-withdrawing) at position 5 and a 4-fluorophenyl group at position 2.
- Molecular Weight : 265.25 g/mol (estimated).
- Key Differences: The nitro group enhances electrophilicity, increasing susceptibility to reduction or nucleophilic attack compared to the iodine-substituted analog.
Functional Group Variants
(a) 5-Methyl-2-phenyl-1H-imidazole-4-methanol
- Structure: Methanol substituent at position 4 and methyl at position 4.
- Molecular Weight : 188.23 g/mol .
- Key Differences : The hydroxyl group increases hydrophilicity, enhancing aqueous solubility compared to the iodo analog. This compound’s reactivity may involve oxidation or esterification pathways, unlike the halogen-mediated chemistry of the target compound .
(b) 2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole (8a)
- Structure : Benzimidazole core with a propargyloxy-phenyl group.
- Molecular Weight : 305.34 g/mol (estimated).
- The propargyl group offers click chemistry compatibility, a feature absent in the target compound .
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